Methoxyethylbenzeneboronic acid, (+)-
Description
(+)-Methoxyethylbenzeneboronic acid is a chiral boronic acid derivative characterized by a methoxyethyl substituent attached to a phenylboronic acid core. This compound is likely utilized in asymmetric synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where chirality and steric effects influence reactivity and enantioselectivity . Boronic acids are pivotal in pharmaceutical and materials science due to their versatility in forming carbon-carbon bonds, and the (+)-enantiomer may have specialized applications in drug development or catalysis.
Properties
CAS No. |
159752-39-3 |
|---|---|
Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[2-[(1R)-1-methoxyethyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m1/s1 |
InChI Key |
FQRNBDHINRHZRU-SSDOTTSWSA-N |
Isomeric SMILES |
B(C1=CC=CC=C1[C@@H](C)OC)(O)O |
Canonical SMILES |
B(C1=CC=CC=C1C(C)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyethylbenzeneboronic acid, (+)-, can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This method employs boronic acid derivatives and halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .
Industrial Production Methods
Industrial production of Methoxyethylbenzeneboronic acid, (+)-, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methoxyethylbenzeneboronic acid, (+)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methoxyethylbenzeneboronic acid, (+)-, can yield boronate esters, while reduction can produce boranes .
Scientific Research Applications
Methoxyethylbenzeneboronic acid, (+)-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methoxyethylbenzeneboronic acid, (+)-, involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Similarity vs. Reactivity : Compounds with high similarity scores (e.g., 0.96 for 2,3-difluoro-6-methoxy in ) may share synthetic routes but exhibit divergent reactivity due to electronic differences .
- Handling and Stability : Chloro- and fluoro-substituted boronic acids require inert storage conditions to prevent protodeboronation, whereas methoxyethyl analogs may offer greater stability .
- Data Gaps: Limited physicochemical data (e.g., melting points, solubility) for (+)-methoxyethylbenzeneboronic acid hinder direct comparison. Further experimental characterization is needed.
Biological Activity
Methoxyethylbenzeneboronic acid, specifically the compound known as (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, is an organoboron compound that exhibits significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Methoxyethylbenzeneboronic acid features a boronic acid functional group attached to a phenyl ring with a methoxyethyl substituent. This unique structure enhances its solubility and reactivity compared to simpler boronic acids, making it a candidate for various medicinal applications.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methoxyethylbenzeneboronic acid | Boronic acid group with methoxyethyl substituent | Enhanced solubility and reactivity |
| 3,4-Dihydroxybenzeneboronic acid | Two hydroxyl groups on the benzene ring | More polar; used in different biological assays |
| Phenylboronic acid | Simple phenyl group | Primarily used in synthetic applications |
Mechanisms of Biological Activity
The biological activity of methoxyethylbenzeneboronic acid is primarily linked to its ability to interact with specific proteins and enzymes. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which facilitates various biochemical interactions. Key areas of interest include:
- Proteasome Inhibition : Compounds containing boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in cancer therapy where proteasome inhibitors are utilized to induce cell death in malignant cells.
- Antioxidant Activity : Some derivatives of boronic acids exhibit strong antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells .
- Antiproliferative Effects : Studies have shown that certain derivatives demonstrate significant antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .
Anticancer Activity
A notable study evaluated the antiproliferative effects of methoxyethylbenzeneboronic acid against several cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 2.2 to 5.3 µM across different cell types, demonstrating its potency as a potential anticancer agent. The study also highlighted that the observed biological activity was not solely due to oxidative stress inhibition but rather a complex interaction with cellular pathways .
Antimicrobial Properties
Another research effort focused on the antibacterial activity of methoxyethylbenzeneboronic acid derivatives against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be 8 µM, suggesting that these compounds could serve as leads for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
